molecular formula C15H10INO3 B13105984 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B13105984
M. Wt: 379.15 g/mol
InChI Key: HUAZPJVXSHLGQV-UHFFFAOYSA-N
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Description

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure with a 2-iodobenzyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-iodobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity:
Recent studies have highlighted the antimycobacterial properties of isoindoline-1,3-dione derivatives, including 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione. Research indicates that isoindoline derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics. For instance, derivatives with similar structures have demonstrated significant activity against the H37Rv strain of M. tuberculosis .

Inflammation and Cytokine Regulation:
The compound has been investigated for its ability to modulate inflammatory responses. Isoindoline derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines, which are critical in various diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves decreasing TNF-α levels and increasing cyclic adenosine monophosphate (cAMP) levels, thereby reducing inflammation .

Cancer Therapeutics:
Isoindoline-1,3-dione derivatives have shown promise in cancer treatment due to their ability to interact with multiple biological targets. The planar aromatic structure of these compounds allows for effective binding to proteins involved in cancer progression. Some studies have indicated that specific derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Biological Research

Biological Target Interaction:
The unique structure of this compound facilitates interactions with various biological targets. Its hydrophobic nature enhances its ability to penetrate cell membranes, allowing it to exert effects on intracellular processes. Studies utilizing molecular docking simulations have provided insights into how these compounds interact at the molecular level with their targets .

Structure-Activity Relationship Studies:
Research on isoindoline derivatives has focused on understanding the relationship between their chemical structure and biological activity. This includes modifications to the isoindoline core that enhance potency or selectivity for specific targets. Such studies are crucial for the development of more effective therapeutic agents .

Material Science Applications

Synthesis of Functional Materials:
In addition to biological applications, this compound is being explored for its potential use in synthesizing advanced materials. Its unique chemical properties may allow it to participate in polymerization reactions or serve as a building block for novel materials with desired mechanical or thermal properties.

Case Studies and Research Findings

StudyFocusFindings
Akgün et al. (2020)Antimycobacterial ActivityReported significant MIC values for isoindoline derivatives against M. tuberculosis H37Rv strain .
Elumalai et al. (2021)Inhibition of Inflammatory CytokinesDemonstrated that certain isoindoline derivatives reduce TNF-α levels effectively .
Phatak et al. (2020)Cancer Cell ApoptosisFound that specific isoindoline compounds induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a potential dopamine receptor ligand, it binds to the receptor’s active site, modulating its activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromobenzyl)oxy)isoindoline-1,3-dione
  • 2-((2-Chlorobenzyl)oxy)isoindoline-1,3-dione
  • 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione

Uniqueness

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications .

Biological Activity

The compound 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is part of a broader class of isoindoline-1,3-dione derivatives known for their diverse biological activities. Isoindoline derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly against various pathogens and in anti-inflammatory contexts. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of This compound typically involves the reaction of phthalic anhydride with appropriate amines or phenols. The compound's structure can be confirmed through various spectroscopic techniques including NMR and mass spectrometry. For instance, the presence of the iodobenzyl group can be identified through characteristic chemical shifts in the NMR spectrum, which indicate the electronic environment around the iodine atom and the isoindoline core .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of isoindoline derivatives. For example, a series of isoindoline-1,3-dione compounds were evaluated against Mycobacterium tuberculosis (H37Rv strain), revealing significant inhibitory concentrations (IC50). Among these derivatives, some exhibited IC50 values comparable to established antibiotics . Although specific data for This compound is limited, its structural similarity to active compounds suggests potential efficacy against mycobacterial strains.

Anti-inflammatory Properties

Isoindoline derivatives have also been assessed for anti-inflammatory activities. Compounds with similar structures have shown significant inhibition of inflammatory cytokines and enzymes like COX-2. For instance, certain isoindoline derivatives demonstrated IC50 values in the low micromolar range for COX-2 inhibition . Given that This compound contains functional groups conducive to such interactions, it may possess similar anti-inflammatory properties.

Other Biological Activities

The pharmacological profile of isoindoline derivatives extends beyond antimycobacterial and anti-inflammatory activities. They have been implicated in anticancer research due to their ability to interact with various biological targets. The planar structure and hydrophobic characteristics facilitate binding to proteins involved in cancer progression . Additionally, some studies suggest that derivatives can modulate pathways related to apoptosis and cell proliferation.

Case Studies

In a notable study by Akgün et al., several isoindoline derivatives were synthesized and tested for their biological activities. The findings indicated that compounds with specific substitutions on the isoindoline core exhibited enhanced antimycobacterial activity compared to their unsubstituted counterparts . This highlights the importance of structural modifications in enhancing biological efficacy.

CompoundActivity TypeIC50 (μM)Reference
Compound 27Antimycobacterial18
Compound iiAntimycobacterial1.15
Compound ivAntimycobacterial10
Compound 118aAnti-inflammatory0.02

The proposed mechanisms by which isoindoline-1,3-dione derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many isoindolines inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Interference with Bacterial Cell Wall Synthesis : Some derivatives disrupt bacterial cell wall integrity, leading to increased susceptibility.
  • Modulation of Apoptosis Pathways : Certain compounds induce apoptosis in cancer cells through mitochondrial pathways.

Properties

IUPAC Name

2-[(2-iodophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAZPJVXSHLGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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